2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid
Overview
Description
“2-[(Cyclopentylcarbonyl)(methyl)amino]acetic acid” is a chemical compound with the molecular formula C9H15NO3 . It is available from various suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentylcarbonyl group, a methylamino group, and an acetic acid group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As an amine, “this compound” could potentially participate in a variety of chemical reactions. Amines are known to react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .Scientific Research Applications
N-acetylcysteine in Psychiatry
- Therapeutic Evidence and Potential Mechanisms : N-acetylcysteine (NAC) shows promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways beyond its antioxidant properties. This compound demonstrates potential in addiction, compulsive disorders, schizophrenia, and bipolar disorder treatments (Dean, Giorlando, & Berk, 2011).
N-acetylcysteine in Cystic Fibrosis
- Clinical Practice Management : NAC acts as an antioxidant in cystic fibrosis (CF) management, playing a key role in airway inflammation reduction and redox imbalance. Its role in preventing and eradicating biofilms, particularly from Pseudomonas aeruginosa in CF airway infections, highlights its potential as both a standalone and adjuvant therapy (Guerini, Condrò, Friuli, Maggi, & Perugini, 2022).
Pyrolysis of Polysaccharides
- Chemical Mechanisms of Formation : The study of the pyrolytic behavior of polysaccharides, including the formation of acetic acid and other compounds, sheds light on the chemical mechanisms involved. This research provides insights into the conversion processes and potential applications of these chemical reactions (Ponder & Richards, 2010).
Bacterial Catabolism of Indole-3-Acetic Acid
- Microbial Interactions and Applications : The study of bacterial genes responsible for the catabolism of indole-3-acetic acid (IAA) reveals pathways for the degradation or assimilation of IAA. This research has implications for understanding microbial interactions with IAA and potential biotechnological applications in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Role of Diacetyl Metabolite in Alcohol Toxicity
- Electron Transfer and Oxidative Stress : Diacetyl, a minor metabolite in alcohol metabolism, may play a significant role in alcohol toxicity and addiction through mechanisms involving electron transfer and oxidative stress. This research points to the importance of understanding the molecular basis of alcohol's effects on the body (Kovacic & Cooksy, 2005).
Properties
IUPAC Name |
2-[cyclopentanecarbonyl(methyl)amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10(6-8(11)12)9(13)7-4-2-3-5-7/h7H,2-6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGBIKXPUUGDHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.